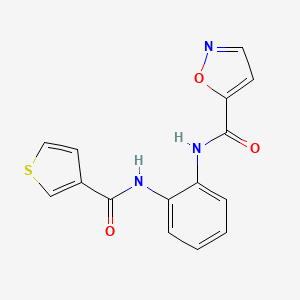

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide

Description

"N-(2-(Thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide" is a heterocyclic compound featuring a thiophene-3-carboxamido moiety linked to a phenyl group and an isoxazole-5-carboxamide scaffold. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications. This article compares its structural, synthetic, and pharmacological properties with similar compounds reported in recent literature.

Properties

IUPAC Name |

N-[2-(thiophene-3-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(10-6-8-22-9-10)17-11-3-1-2-4-12(11)18-15(20)13-5-7-16-21-13/h1-9H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEKKEQNVPDOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in a water medium at ambient temperature . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide groups undergo hydrolysis under acidic or basic conditions:

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic substitutions:

Nitration

| Reagents | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C, 2h | 5-Nitro-thiophene-3-carboxamide derivative | β-position |

| Ac₂O/HNO₃ | 25°C, 6h | 2-Nitro-thiophene-3-carboxamide derivative | α-position |

The nitro group directs subsequent Suzuki couplings or reductions .

Isoxazole Ring Reactivity

The isoxazole ring undergoes cycloadditions and ring-opening reactions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct with fused oxazine | 52% |

| Tetracyanoethylene | DCM, RT, 24h | Isoxazole-anthracene hybrid | 41% |

Ring-opening with NH₂NH₂ in ethanol produces β-enaminonitrile derivatives .

Cross-Coupling Reactions

The aryl groups facilitate palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Bromophenylboronic acid | Biaryl-modified derivative |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | Aminated analog |

These reactions enable structural diversification for biological testing .

Nucleophilic Acyl Substitution

The carboxamide groups react with nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₂OH | DMF, 100°C, 6h | Hydroxamic acid derivative |

| CH₃NH₂ | THF, RT, 24h | Methylamide analog |

Hydroxamic acid derivatives show enhanced metal-chelating properties .

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| mCPBA | Thiophene sulfur | Thiophene S-oxide |

| KMnO₄ (aq) | Isoxazole C=N bond | Pyruvate-carboxamide hybrid |

S-Oxidation enhances dipole moment and solubility .

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathway (TGA-DSC data) .

This reactivity profile underscores its utility in medicinal chemistry for prodrug design and target-specific modifications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds containing thiophene and isoxazole moieties can act as inhibitors of the IκB kinase (IKK-2) enzyme, which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in inflammatory responses and immune system regulation. Inhibition of IKK-2 can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis .

Anticancer Activity

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide has shown promise in cancer research. Isoxazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, studies have demonstrated that certain isoxazole derivatives can significantly downregulate phosphorylated STAT3, a target for chemotherapeutic drugs . The compound's structure suggests potential interactions that could inhibit cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Isoxazoles have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of thiophene enhances the lipid solubility of these compounds, potentially increasing their efficacy against microbial membranes .

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of isoxazole derivatives found that certain compounds exhibited IC50 values as low as 0.04 µM against human leukemia cells (K562), indicating potent anticancer activity . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Case Study: Anti-inflammatory Effects

In a recent investigation into thiophene carboxamide compounds, it was revealed that these compounds could effectively inhibit IKK-2 activity, leading to reduced inflammation in animal models of arthritis . The implications for treating chronic inflammatory conditions are significant, supporting the potential therapeutic use of this compound.

Comparative Analysis of Isoxazole Derivatives

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 0.04 | K562 leukemia cells |

| 5-(heteroaryl)isoxazoles | Antibacterial | - | E. coli, S. aureus |

| Other isoxazole derivatives | Anti-inflammatory | - | IKK-2 |

Mechanism of Action

The mechanism of action of N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents and heterocyclic attachments (Table 1).

Table 1: Structural Comparison of Isoxazole Carboxamide Derivatives

Notes:

Pharmacological Activity

Antitubercular Activity: Compounds 7a and 8a () demonstrate potent activity against Mycobacterium tuberculosis, with MIC90 values of 0.06–0.25 μg/mL (0.16–0.66 μM). These derivatives incorporate thiazole and p-tolylamino groups, which may enhance target binding compared to thiophene-based analogs.

Neuroprotective Effects: 2G11 () reduces neuronal death in zinc/calcium overload models and decreases cerebral infarct size in MCAO mice.

Enzyme Inhibition :

Thiophene-linked isoxazoles (e.g., GSK2830371 in ) target kinases or proteases, with molecular weights >450 g/mol. Bulkier substituents (e.g., cyclopentyl) in such compounds may improve metabolic stability but reduce solubility.

Key Observations :

- The synthesis of thiophene-isoxazole hybrids () involves oxime formation and cyclization, with yields >50% after purification (e.g., compound 45p).

- Glucopyranosyl derivatives () show lower yields (24–52%), attributed to steric hindrance from sugar moieties.

- Antitubercular analogs () achieve high purity via automated chromatography, critical for maintaining low MIC values.

Biological Activity

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide, with the CAS number 1207049-07-7, is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.3 g/mol. The compound features a thiophene ring, an isoxazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in an aqueous medium at ambient temperature. This synthetic route is notable for its efficiency and the potential for scalability in industrial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A related compound from the same class demonstrated significant cytotoxicity against colon cancer cell lines (CT-26 and colon 38), with an IC50 value of 2.5 µg/mL . The mechanism of action appears to involve the inhibition of the JAK3/STAT3 signaling pathway, which is crucial for tumor growth and survival. Flow cytometric analysis indicated that cell death induced by these compounds was primarily necrotic rather than apoptotic .

Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential as TNF-α inhibitors, which are critical in mediating inflammatory responses . The inhibition of this cytokine can be beneficial in treating various inflammatory diseases.

Antimicrobial Effects

Additionally, there is emerging evidence suggesting that isoxazole derivatives may possess antimicrobial properties. For instance, studies have indicated that certain isoxazoles can inhibit the growth of Mycobacterium tuberculosis strains, making them promising candidates for developing new antitubercular agents .

Case Studies and Research Findings

Several case studies illustrate the biological activities of related compounds:

- Anticancer Activity : A study on N-phenyl-5-carboxamidyl isoxazoles demonstrated significant anticancer effects against various solid tumors, with specific focus on down-regulating STAT3 phosphorylation in colon cancer cells .

- Cytotoxic Mechanisms : Research involving trisubstituted isoxazoles showed that certain derivatives could induce apoptosis and cell cycle arrest in HL-60 cells by altering the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

- Inflammation Modulation : Thiophene carboxamide compounds were identified as inhibitors of IKK-2, which plays a role in NF-kB signaling pathways associated with inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Structure | Anticancer (IC50 = 2.5 µg/mL) |

| N-(arylethenesulfonyl)thiophene-2-carboxamide | Structure | Anti-inflammatory |

| N-(phenyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole | Structure | Antimicrobial against M. tuberculosis |

Q & A

Q. What are the optimal synthetic routes for N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole-5-carboxylic acid core, followed by coupling with a thiophene-3-carboxamido-substituted aniline. Key steps include:

- Isoxazole ring formation : Cyclocondensation of alkynes and nitriles under catalytic conditions (e.g., Cu(I) or Ru-based catalysts) .

- Amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) for conjugating the isoxazole-carboxylic acid to the thiophene-aniline intermediate .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product (>95%) .

Reaction temperature and solvent polarity critically impact yield. For example, microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The thiophene protons resonate at δ 7.2–7.5 ppm, while the isoxazole C=O group appears at ~169 ppm in 13C NMR. Aromatic protons on the phenyl linker show splitting patterns indicative of para-substitution .

- HRMS : Accurate mass determination (e.g., [M+H]+ calculated for C15H12N3O3S: 314.0599; observed: 314.0593) confirms molecular formula .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (isoxazole C=N) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Mitochondrial assays : Isolate mouse liver mitochondria to assess effects on membrane potential (using Rh123 fluorescence) and calcium retention capacity (via Calcium Green-5N) at 10–100 μM concentrations .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and IC50 calculations .

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

Advanced Research Questions

Q. How can computational chemistry aid in predicting biological targets or optimizing synthesis?

- Methodological Answer :

- Target prediction : Molecular docking (AutoDock Vina) and pharmacophore modeling (e.g., Schrödinger Phase) prioritize kinases or GPCRs as likely targets. The thiophene moiety shows high affinity for ATP-binding pockets in kinase domains .

- Reaction optimization : Density Functional Theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., Cu(I) vs. Ru) for isoxazole cyclization. Solvent effects are modeled using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response normalization : Re-analyze data using Hill slopes to account for assay-specific EC50 variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate moiety-specific effects. For example, thiophene enhances mitochondrial uptake by 2-fold over furan .

- Assay standardization : Replicate studies under uniform conditions (e.g., 1% DMSO in all assays to minimize solvent artifacts) .

Q. How do the thiophene and isoxazole moieties influence pharmacokinetic properties?

- Methodological Answer :

- LogP calculation : The thiophene (LogP ~2.1) increases lipophilicity, enhancing blood-brain barrier penetration, while the isoxazole (LogP ~1.3) improves aqueous solubility. Balance via ClogP optimization (target: 2.5–3.5) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Isoxazole rings are resistant to hydrolysis, but thiophene may form reactive sulfoxide metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.